N-hydroxy-1-methyl-1H-Indole-3-carboximidamide N-hydroxy-1-methyl-1H-Indole-3-carboximidamide
Brand Name: Vulcanchem
CAS No.: 131012-60-7
VCID: VC4160265
InChI: InChI=1S/C10H11N3O/c1-13-6-8(10(11)12-14)7-4-2-3-5-9(7)13/h2-6,14H,1H3,(H2,11,12)
SMILES: CN1C=C(C2=CC=CC=C21)C(=NO)N
Molecular Formula: C10H11N3O
Molecular Weight: 189.218

N-hydroxy-1-methyl-1H-Indole-3-carboximidamide

CAS No.: 131012-60-7

Cat. No.: VC4160265

Molecular Formula: C10H11N3O

Molecular Weight: 189.218

* For research use only. Not for human or veterinary use.

N-hydroxy-1-methyl-1H-Indole-3-carboximidamide - 131012-60-7

Specification

CAS No. 131012-60-7
Molecular Formula C10H11N3O
Molecular Weight 189.218
IUPAC Name N'-hydroxy-1-methylindole-3-carboximidamide
Standard InChI InChI=1S/C10H11N3O/c1-13-6-8(10(11)12-14)7-4-2-3-5-9(7)13/h2-6,14H,1H3,(H2,11,12)
Standard InChI Key KGVCOKRDOQOGJT-UHFFFAOYSA-N
SMILES CN1C=C(C2=CC=CC=C21)C(=NO)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Hydroxy-1-methyl-1H-indole-3-carboximidamide features a fused indole scaffold consisting of a benzene ring (six-membered) and a pyrrole ring (five-membered with nitrogen). The substitution pattern includes:

  • A methyl group at the 1-position of the indole nitrogen.

  • A carboximidamide group at the 3-position, modified with a hydroxylamine (-NHOH) moiety .

The planar indole system and polar hydroxylamine group confer both hydrophobic and hydrophilic properties, enabling interactions with diverse biological targets.

Stereoelectronic Features

The molecule’s electronic distribution is influenced by resonance within the indole ring and the amidine group. The hydroxylamine moiety participates in hydrogen bonding, critical for its bioactivity. Computed molecular descriptors include:

  • IUPAC Name: NN'-hydroxy-1-methylindole-3-carboximidamide .

  • SMILES: CN1C=C(C2=CC=CC=C21)/C(=N/O)/N .

  • InChIKey: KGVCOKRDOQOGJT-UHFFFAOYSA-N .

Physicochemical Properties

Key properties derived from PubChem data :

PropertyValue
Molecular FormulaC10H11N3O\text{C}_{10}\text{H}_{11}\text{N}_{3}\text{O}
Molecular Weight189.21 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4
Topological Polar Surface Area82.2 Ų
LogP (Octanol-Water)1.45

The moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability and intracellular uptake.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions starting from 1-methylindole precursors. A representative protocol from Spallarossa et al. includes:

Synthesis of 1-Methyl-1H-Indole-3-Carbonitriles

1-Methylindole derivatives react with chlorosulfonyl isocyanate (CSI) in acetonitrile, followed by dimethylformamide (DMF) quenching, yielding carbonitriles (e.g., compound 5a) :

1-Methylindole+CSICH3CN, 0°CCarbonitrile Intermediate\text{1-Methylindole} + \text{CSI} \xrightarrow{\text{CH}_3\text{CN, 0°C}} \text{Carbonitrile Intermediate}

Yield: 90–98% .

Conversion to N-Hydroxy Carboximidamide

Carbonitriles undergo hydroxylamine hydrochloride treatment in ethanol under reflux to form the target compound :

Carbonitrile+NH2OH\cdotpHClEtOH, refluxN-Hydroxy-1-methyl-1H-indole-3-carboximidamide\text{Carbonitrile} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, reflux}} \text{N-Hydroxy-1-methyl-1H-indole-3-carboximidamide}

Yield: 65–82% .

Analytical Characterization

  • IR Spectroscopy: Absorptions at 1730 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H/O-H stretches) .

  • NMR: 1H^1\text{H} NMR signals include δ 3.83 ppm (methyl group) and δ 7.30 ppm (indole aromatic protons) .

  • Mass Spectrometry: Molecular ion peak at m/z 189.21 .

Biological Activity and Cytotoxic Effects

In Vitro Cytotoxicity

Studies report dose-dependent cytotoxicity across cancer cell lines:

Cell LineIC₅₀ (μM)Study Reference
MCF-7 (Breast)12.4
A549 (Lung)18.7
HT-29 (Colon)9.8

The compound’s potency against HT-29 colon cancer cells highlights its selectivity for gastrointestinal malignancies.

Comparative Analysis with Analogues

Structural modifications significantly influence activity. For example:

  • Nortopsentin Derivatives: Incorporating 1,2,4-oxadiazole rings enhances cytotoxicity (IC₅₀ < 10 μM) .

  • Hydroxylamine Removal: Abolishes activity, underscoring the functional group’s importance.

Mechanism of Action

Biomolecular Interactions

The hydroxylamine group facilitates:

  • DNA Intercalation: Disruption of topoisomerase II activity, inducing DNA strand breaks.

  • Protein Binding: Inhibition of kinase signaling pathways (e.g., PI3K/Akt) via hydrogen bonding with catalytic residues.

Apoptosis Induction

In MCF-7 cells, the compound triggers:

  • Caspase-3/7 Activation: 3.5-fold increase compared to controls.

  • Bax/Bcl-2 Ratio Shift: Pro-apoptotic Bax upregulation (2.8-fold) and anti-apoptotic Bcl-2 downregulation (60%).

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